REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].C[O-:10].[K+].[C:12](#[N:22])[CH2:13][CH2:14][CH2:15]CCCCCC.Cl>O.C(OCC)(=O)C>[C:14]([CH:13]([CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[C:12]#[N:22])(=[O:10])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
317 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
solid
|
Quantity
|
198.96 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[K+]
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC)#N
|
Name
|
|
Quantity
|
133.9 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
372 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a stirred vessel fitted
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
ADDITION
|
Details
|
was then added via the dropping funnel over a period of 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was set to 65° C.
|
Type
|
CUSTOM
|
Details
|
the (lower) aqueous phase was removed
|
Type
|
WASH
|
Details
|
The organic phase was washed with another 186 g of water
|
Type
|
CUSTOM
|
Details
|
After removal of the aqueous phase
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated to about half of its original volume
|
Type
|
CUSTOM
|
Details
|
to remove the water
|
Type
|
CUSTOM
|
Details
|
can be reacted further as such
|
Type
|
CUSTOM
|
Details
|
For purification
|
Type
|
DISTILLATION
|
Details
|
the compound was distilled under high vacuum, with the product
|
Type
|
CUSTOM
|
Details
|
passing over at 106 to 121° C./1 mbar
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |